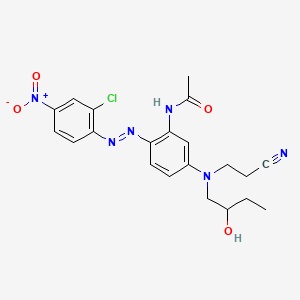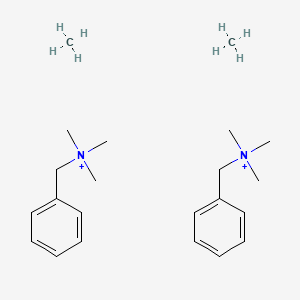
Titanium(4+) methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(4+) methacrylate is a coordination compound that combines titanium in its +4 oxidation state with methacrylate ligands
准备方法
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through the reaction of titanium alkoxides with methacrylic acid. The general reaction involves the substitution of alkoxide groups with methacrylate groups. This process typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and methacrylic acid. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through techniques like distillation or crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: It can initiate polymerization reactions, particularly in the formation of polymethyl methacrylate (PMMA).
Coordination Reactions: It can form complexes with other ligands, leading to the creation of new coordination compounds.
Common Reagents and Conditions
Polymerization: Common reagents include free radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve temperatures ranging from 60°C to 80°C.
Coordination Reactions: Reagents such as phosphonate or acetate ligands are used, and reactions are often carried out in solvents like ethanol or methanol.
Major Products Formed
Polymethyl Methacrylate (PMMA): A major product formed through polymerization reactions.
Titanium Coordination Complexes: Various complexes formed through coordination reactions with different ligands.
科学研究应用
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for use in biomedical implants and coatings due to its biocompatibility and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including coatings and composites, due to its excellent mechanical and thermal properties.
作用机制
The mechanism by which titanium(4+) methacrylate exerts its effects involves the coordination of methacrylate ligands to the titanium center. This coordination enhances the reactivity of the titanium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, which can lead to the initiation of polymerization reactions or the stabilization of biomolecules in drug delivery systems.
相似化合物的比较
Similar Compounds
Titanium(IV) Oxoacrylates: These compounds also contain titanium in the +4 oxidation state and acrylate ligands, but they differ in their specific ligand structures and reactivity.
Titanium(IV) Alkoxides: These compounds have alkoxide ligands instead of methacrylate ligands and are commonly used as precursors in the synthesis of titanium-based materials.
Uniqueness
Titanium(4+) methacrylate is unique due to its ability to initiate polymerization reactions and form stable complexes with a wide range of ligands. This versatility makes it a valuable compound in various fields, from materials science to biomedical engineering.
属性
| 69064-20-6 | |
分子式 |
C16H20O8Ti |
分子量 |
388.19 g/mol |
IUPAC 名称 |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChI 键 |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
规范 SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)



